molecular formula C20H30ClP B182224 Di(1-adamantyl)chlorophosphine CAS No. 157282-19-4

Di(1-adamantyl)chlorophosphine

Cat. No. B182224
M. Wt: 336.9 g/mol
InChI Key: BVOJCPQWSXCCKU-UHFFFAOYSA-N
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Description

Di(1-adamantyl)chlorophosphine is a bifunctional ligand that can be used for the palladium-catalyzed coupling of aryl chlorides and amines . It has a molecular formula of C20H30ClP and a molecular weight of 336.88 .


Synthesis Analysis

Di(1-adamantyl)chlorophosphine is synthesized from adamantane, phosphorous pentachloride, and anhydrous . A detailed synthesis method involves a multi-step reaction with phosphorus trichloride, aluminum chloride, and LiAlH4 .

Scientific Research Applications

Synthesis and Catalytic Applications

Di(1-adamantyl)chlorophosphine is notably used in an improved synthesis of di(1-adamantyl)alkylphosphines. These phosphines are excellent ligands for palladium-catalyzed cross-coupling reactions, particularly in the coupling of chloroarenes with arylboronic acids, representing a significant advancement in synthetic chemistry (Tewari et al., 2004).

Asymmetric Hydrogenation Catalysts

Di(1-adamantyl)chlorophosphine derivatives have been used in chiral diphosphine-rhodium complexes. These complexes effectively catalyze the asymmetric hydrogenation of Z-α-acetamidocinnamate esters, enhancing the optical purity of the resulting N-acetylphenylalanine ester products (Glaser & Vainas, 1976).

Ligand in Transition Metal-Catalyzed Reactions

Bis(1-adamantyl)(2-morpholinophenyl)phosphine, a derivative of di(1-adamantyl)chlorophosphine, is employed as a phosphine ligand in transition metal-catalyzed reactions. It is particularly effective for promoting selective monoarylation processes between aryl electrophiles and nucleophiles such as ammonia, hydrazine, and acetone (Lundgren, 2014).

Structural Characterization and Reactivity Studies

Di(1-adamantyl)chlorophosphine has been studied for its structural characterization and reactivity in forming various complexes. For instance, monomeric, arylpalladium halide complexes have been synthesized and studied for their stabilization by agostic interactions (Stambuli, Bühl, & Hartwig, 2002).

Application in Asymmetric Hydrogenation and Ring-Opening Reactions

Air-stable diphosphine ligands derived from di(1-adamantyl)chlorophosphine have shown excellent enantioselectivities in Rh-catalyzed asymmetric hydrogenation and Pd-catalyzed asymmetric ring-opening reactions (Imamoto, Kumada, & Yoshida, 2007).

Synthesis of Palladium Catalysts

Di(1-adamantyl)chlorophosphine derivatives are used in synthesizing palladium catalysts, which show remarkable performance in amination of aryl chlorides, enhancing the yield of amination products (Ehrentraut, Zapf, & Beller, 2002).

Safety And Hazards

Di(1-adamantyl)chlorophosphine is classified as a substance that emits flammable gases when in contact with water. It can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is suspected of causing cancer .

Future Directions

The adamantane moiety, which is a part of Di(1-adamantyl)chlorophosphine, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The future directions of Di(1-adamantyl)chlorophosphine research could involve its further applications in these areas.

properties

IUPAC Name

bis(1-adamantyl)-chlorophosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOJCPQWSXCCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(C45CC6CC(C4)CC(C6)C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455585
Record name Di(1-adamantyl)chlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(1-adamantyl)chlorophosphine

CAS RN

157282-19-4
Record name Diadamantylchlorophosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157282-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(1-adamantyl)chlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried, round-bottom flask was charged with magnesium turnings (15.3 g, 0.63 mol) and 1-bromoadamantane (9.0 g, 0.041 mol). The flask was evacuated and backfilled with argon two times. To the reaction vessel 45 mL ether was added and the mixture was gently refluxed for 15 hours, without mechanical stirring. The resulting solution of Grignard reagent was taken up in a syringe, and added very slowly dropwise to a separate flame-dried, two-necked, round-bottom flask equipped with a reflux condenser which had been charged with PCl3 (0.9 mL, 10 mmol) and 15 mL ether which had been cooled to −40° C. During the addition the temperature was monitored and kept below −25° C. The resulting mixture was stirred for 30 minutes at −45° C., then the cooling bath was removed and the reaction mixture was allowed to warm slowly to room temperature. After stirring for an additional 30 minutes at room temperature, the reaction vessel was placed into a heated oil bath (37° C.) and was gently refluxed for 22 hours. The mixture was cooled to room temperature, and the solution was filtered through a cannula filter. The solvent as well as some of the adamantane byproduct was removed in vacuo, without exposing the product to air to afford crude di-1-adamantylchlorophosphine.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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